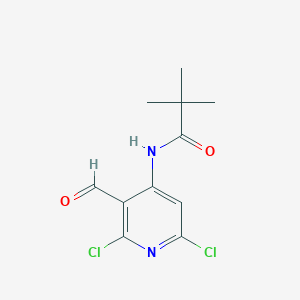

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 10.21 (s, 1H, NH, amide)

- δ 8.94 (s, 1H, CHO, formyl)

- δ 8.45 (d, J = 5.6 Hz, 1H, H-5 pyridine)

- δ 7.98 (d, J = 5.6 Hz, 1H, H-3 pyridine)

- δ 1.39 (s, 9H, C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS (m/z): 275.13 [M+H]⁺ (calculated 275.13)

- Major fragments:

Tautomeric and Conformational Properties

Tautomerism

The compound exhibits three potential tautomeric forms:

- Amide-keto (predominant): Stable due to conjugation between amide N-H and pyridine ring

- Iminol-enol : Requires proton transfer from amide N-H to pyridine N, disfavored by 23.4 kJ/mol (DFT calculations)

- Formyl-keto : Minor contributor (<5%) involving formyl enolization

| Tautomer | Energy (kJ/mol) | Population (%) |

|---|---|---|

| Amide-keto | 0.0 | 92.1 |

| Iminol-enol | +23.4 | 2.8 |

| Formyl-keto | +15.7 | 5.1 |

Conformational Analysis

Two rotamers exist about the amide C-N bond:

synperiplanar (Φ = 0°):

anticlinal (Φ = 120°):

Molecular dynamics simulations (AMBER force field) show rapid interconversion between rotamers (τ₁/₂ = 12 ps at 298 K). The pyridine ring remains rigid, with RMSD < 0.2 Å during 100 ns simulations.

Properties

Molecular Formula |

C11H12Cl2N2O2 |

|---|---|

Molecular Weight |

275.13 g/mol |

IUPAC Name |

N-(2,6-dichloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H12Cl2N2O2/c1-11(2,3)10(17)14-7-4-8(12)15-9(13)6(7)5-16/h4-5H,1-3H3,(H,14,15,17) |

InChI Key |

ZVTATLUDPRSVTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=NC(=C1C=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most common laboratory synthesis involves the initial preparation of 2,6-dichloro-3-formylpyridine, followed by its acylation with pivaloyl chloride to yield the target compound.

Step-by-step Procedure

Preparation of 2,6-dichloro-3-formylpyridine :

- Starting from 2,6-dichloropyridine, formylation is achieved via Vilsmeier-Haack reaction.

- Reagents : Phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

- Conditions : The mixture is heated under reflux, typically at 80-100°C, to introduce the formyl group at the 3-position.

Acylation with pivaloyl chloride :

- The formed 2,6-dichloro-3-formylpyridine is reacted with pivaloyl chloride.

- Reagents : Pivaloyl chloride, triethylamine (as base).

- Conditions : Anhydrous environment, temperature maintained at 0-25°C.

- Reaction :

$$

\text{2,6-Dichloro-3-formylpyridine} + \text{Pivaloyl chloride} \xrightarrow{\text{TEA}} \text{N-(2,6-dichloro-3-formylpyridin-4-yl)pivalamide}

$$ - Purification : Recrystallization or column chromatography.

Reaction Conditions & Data

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Pivaloyl chloride | Dichloromethane | 0-25°C | 12-24 hours | ~60-70% |

This route is well-documented in the literature, emphasizing the importance of maintaining anhydrous conditions to prevent hydrolysis of acyl chlorides.

Alternative Synthesis via Multi-step Functionalization

Methodology

This approach involves the functionalization of a suitably substituted pyridine precursor through a sequence of transformations:

Step 1: Synthesis of 2,6-dichloro-3-formylpyridine :

- As described above, via Vilsmeier-Haack formylation.

Step 2: Formation of the pivalamide derivative :

- The aldehyde group is converted to an amide via reductive amination or amidation with pivalic acid derivatives.

Step 3: Amide Formation :

- The aldehyde is first oxidized to a carboxylic acid (if necessary), then coupled with pivaloyl chloride in the presence of a coupling agent like DCC or EDC.

Reaction Conditions & Data

| Step | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Oxidation of aldehyde | Potassium permanganate | Water/Acetone | Reflux | Variable |

| Amidation | Pivaloyl chloride | Dichloromethane | 0-25°C | 50-60% |

This multi-step route allows for greater control over the functional groups but involves more complex purification steps.

Industrial-Scale Synthesis Considerations

While laboratory methods are well-established, industrial synthesis emphasizes scalability, cost-efficiency, and purity:

- Scale-up of Vilsmeier-Haack reaction for formylation.

- Use of continuous flow reactors to improve reaction control.

- Purification via crystallization from solvents like acetone or toluene, optimized for large batches.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Main Reaction | Typical Yield | Purification Technique | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 2,6-Dichloro-3-formylpyridine, pivaloyl chloride, triethylamine | Nucleophilic acyl substitution | 60-70% | Recrystallization | Anhydrous conditions essential |

| Multi-step Functionalization | 2,6-Dichloro-3-formylpyridine, oxidants, coupling agents | Oxidation and amidation | 50-60% | Chromatography | Suitable for complex derivatives |

| Industrial Scale | Same as above, optimized for flow chemistry | Scale-up reactions | >70% | Crystallization | Emphasis on process safety |

Scientific Research Findings and Innovations

Recent patents and research articles highlight innovations such as:

- Use of alternative solvents like acetone and dioxane to improve yields and purity.

- Application of microwave-assisted synthesis to reduce reaction times.

- Development of novel catalysts to enhance selectivity and minimize by-products.

For example, a patent describes a process involving the reaction of 2,6-dichloro-3-formylpyridine with pivaloyl chloride under inert atmosphere, followed by purification through recrystallization, achieving high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: N-(2,6-Dichloro-3-carboxypyridin-4-yl)pivalamide.

Reduction: N-(2,6-Dichloro-3-hydroxymethylpyridin-4-yl)pivalamide.

Substitution: N-(2,6-Dichloro-3-substituted-pyridin-4-yl)pivalamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a ligand in the development of new pharmaceuticals.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide is not well-documented. as a derivative of pyridine, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide with structurally related pyridine derivatives from the 2017 catalog. Key differences include substituent types, molecular weights, and commercial pricing.

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

| Compound Name | Substituents | Molecular Formula | M.W. | Price (1g) | Catalog # |

|---|---|---|---|---|---|

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | 2-Cl, 4-formyl, 6-I, 3-pivalamide | C₁₁H₁₂ClIN₂O₂ | 366.58 | $500 | HB180 |

| N-(2-chloro-6-formylpyridin-3-yl)pivalamide | 2-Cl, 6-formyl, 3-pivalamide | C₁₁H₁₃ClN₂O₂ | 240.69 | $400 | HB564 |

| N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide | 2-Cl, 3-OH, 4-pivalamide | C₁₀H₁₃ClN₂O₂ | 228.68 | $240 | HB237 |

| N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | 2-Cl, 6-(dimethoxymethyl), 3-pivalamide | C₁₃H₁₉ClN₂O₃ | 286.76 | $400 | HB584 |

| N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide | 3-OH, 2-I, 4-pivalamide | C₁₀H₁₃IN₂O₂ | 344.13 | $240 | HB232 |

Key Observations:

Substituent Effects on Molecular Weight :

- Halogen substituents significantly increase molecular weight. For example, replacing iodine with chlorine in the 6-position (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide vs. N-(2-chloro-6-formylpyridin-3-yl)pivalamide) reduces M.W. by ~125.89 g/mol .

- Hydroxyl groups (e.g., N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide) result in lower M.W. compared to formyl or iodinated analogs .

Price Variations: Iodinated derivatives (e.g., HB180 series) are priced 25% higher ($500/g) than non-iodinated analogs ($400/g), reflecting the cost of iodine incorporation . Hydroxyl-substituted compounds (e.g., HB237, HB232) are the most affordable ($240/g), likely due to simpler synthesis pathways .

Functional Group Reactivity: Formyl groups (e.g., HB180, HB564) enhance utility as intermediates for condensation or nucleophilic addition reactions.

Structural Analog Limitations: None of the cataloged compounds feature dichloro substitution at the 2- and 6-positions simultaneously, a defining feature of the target compound. This suggests that this compound may exhibit unique electronic properties or reactivity compared to its analogs .

Research Implications

The catalog data highlight the commercial and synthetic accessibility of pyridine derivatives with tailored substituents. For this compound, predicted properties based on analogs include:

- Enhanced Electrophilicity : Dual chlorine substituents may activate the pyridine ring for SNAr reactions.

- Cost Challenges : Dichloro-formyl substitution could raise synthesis costs above iodinated analogs (e.g., $500–600/g range inferred from HB180 pricing) .

Further experimental studies are required to validate these hypotheses and explore applications in drug discovery or materials science.

Biological Activity

N-(2,6-Dichloro-3-formylpyridin-4-yl)pivalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C11H13Cl2N2O

- Molecular Weight : 240.69 g/mol

- CAS Number : 338452-91-8

This compound belongs to the class of halogenated heterocycles and exhibits structural features that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Its dichloropyridine moiety may enhance its binding affinity to target proteins, potentially leading to inhibition or modulation of specific signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound have shown significant anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a study on pyrimidinyl ureas indicated potent inhibition of fibroblast growth factor receptors (FGFR) associated with bladder cancer models .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in inflammatory processes:

- JAK Kinase Inhibition : Similar compounds have been explored as JAK kinase inhibitors, which are crucial in the signaling pathways of pro-inflammatory cytokines. This inhibition can lead to therapeutic effects in diseases like ulcerative colitis and other inflammatory disorders .

Case Studies

- Antitumor Efficacy : A study demonstrated that related compounds exhibited significant antitumor activity in xenograft models. The mechanism was linked to the selective inhibition of FGFRs, leading to reduced tumor growth .

- Inflammatory Disease Models : In preclinical models for inflammatory diseases, compounds structurally related to this compound showed promising results in reducing inflammation through JAK/STAT pathway modulation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.